molecular formula C8H12N2O3S B1417715 Tert-butyl (4-oxo-4,5-dihydrothiazol-2-YL)carbamate CAS No. 879324-03-5

Tert-butyl (4-oxo-4,5-dihydrothiazol-2-YL)carbamate

Cat. No.: B1417715
CAS No.: 879324-03-5
M. Wt: 216.26 g/mol
InChI Key: VWXXXOWXBIHOHV-UHFFFAOYSA-N
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Description

Tert-butyl (4-oxo-4,5-dihydrothiazol-2-YL)carbamate is a chemical compound with the molecular formula C8H12N2O3S . It is used in various chemical reactions and has been the subject of several studies .


Synthesis Analysis

The synthesis of carbamates like this compound often involves amination or rearrangement . A common method involves a three-component coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and TBAI . This method offers mild reaction conditions and short reaction times .


Molecular Structure Analysis

The molecular structure of this compound has been investigated using X-ray diffraction . The bond lengths in the compound are comparable with those found in similar compounds .


Chemical Reactions Analysis

This compound can participate in various chemical reactions. For instance, it can undergo ester hydrolysis, likely by the action of the carboxylesterase enzyme CES1 .

Scientific Research Applications

Isomorphous Crystal Structures

Tert-butyl carbamates, including tert-Butyl (4-oxo-4,5-dihydrothiazol-2-yl)carbamate, have been studied for their isomorphous crystal structures. For instance, tert-Butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate are part of a family of compounds that form bifurcated N—H⋯O hydrogen bonds and C—X⋯O halogen bonds involving the same carbonyl group (Baillargeon et al., 2017).

Synthesis and Chemical Reactions

Tert-butyl carbamates have been utilized in various synthesis reactions. For example, tert-Butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate was prepared and utilized in Diels‐Alder reactions, highlighting the compound's role in organic synthesis (Padwa et al., 2003).

Crystallography and Molecular Structure

Research on carbamate derivatives, including tert-butyl carbamates, has provided insights into their crystallographic and molecular structures. Studies have analyzed how molecules in these compounds are linked via hydrogen bonds, forming three-dimensional architectures (Das et al., 2016).

Photoredox-Catalyzed Reactions

Tert-butyl carbamates have been used in photoredox-catalyzed reactions. For instance, a photoredox-catalyzed amination of o-hydroxyarylenaminones with tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate was reported, establishing a new pathway for assembling 3-aminochromones (Wang et al., 2022).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Tert-butyl (4-oxo-4,5-dihydrothiazol-2-YL)carbamate involves the reaction of tert-butyl carbamate with 2-aminothiophenol followed by oxidation and cyclization to form the final product.", "Starting Materials": [ "Tert-butyl carbamate", "2-aminothiophenol", "Oxidizing agent (e.g. hydrogen peroxide, sodium hypochlorite)" ], "Reaction": [ "Step 1: Tert-butyl carbamate is reacted with 2-aminothiophenol in the presence of a suitable solvent and a base catalyst (e.g. triethylamine) to form the intermediate tert-butyl (2-aminophenyl)carbamate.", "Step 2: The intermediate is then oxidized using an oxidizing agent (e.g. hydrogen peroxide, sodium hypochlorite) to form the corresponding nitroso compound.", "Step 3: The nitroso compound is then cyclized in the presence of a suitable acid catalyst (e.g. acetic acid) to form the final product, Tert-butyl (4-oxo-4,5-dihydrothiazol-2-YL)carbamate." ] }

CAS No.

879324-03-5

Molecular Formula

C8H12N2O3S

Molecular Weight

216.26 g/mol

IUPAC Name

tert-butyl N-(4-oxo-1,3-thiazolidin-2-ylidene)carbamate

InChI

InChI=1S/C8H12N2O3S/c1-8(2,3)13-7(12)10-6-9-5(11)4-14-6/h4H2,1-3H3,(H,9,10,11,12)

InChI Key

VWXXXOWXBIHOHV-UHFFFAOYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)/N=C\1/NC(=O)CS1

SMILES

CC(C)(C)OC(=O)N=C1NC(=O)CS1

Canonical SMILES

CC(C)(C)OC(=O)N=C1NC(=O)CS1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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